

# Physical and chemical characteristics of 2-Hydroxy Probenecid-d6

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Compound of Interest

Compound Name: 2-Hydroxy Probenecid-d6

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# An In-depth Technical Guide to 2-Hydroxy Probenecid-d6

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2-Hydroxy Probenecid-d6** is a deuterium-labeled analog of a major active metabolite of Probenecid. Probenecid is a well-known uricosuric agent used in the treatment of gout and hyperuricemia. The introduction of deuterium atoms into the molecule provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **2-Hydroxy Probenecid-d6**, its parent compound Probenecid, and relevant experimental methodologies.

## **Physical and Chemical Characteristics**

Quantitative data for **2-Hydroxy Probenecid-d6** is limited. The following tables summarize the available information for the deuterated compound and its parent, Probenecid.

Table 1: General Characteristics of 2-Hydroxy Probenecid-d6



Property	Value	Source
CAS Number	1330180-97-6	[1]
Molecular Formula	C13H13D6NO5S	[1]
Molecular Weight	307.40 g/mol	[1]

Table 2: Physical and Chemical Properties of Probenecid

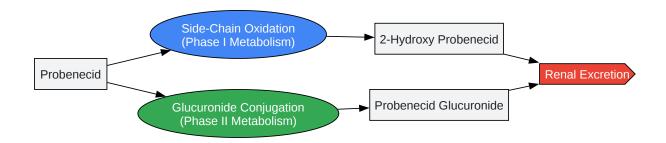
Property	Value	Source
CAS Number	57-66-9	[2]
Molecular Formula	C13H19NO4S	[2]
Molecular Weight	285.36 g/mol	[2]
Melting Point	198-200 °C	_
Solubility	Practically insoluble in water. Soluble in ethanol, DMSO, and dimethylformamide.	
Appearance	White or almost white crystalline powder.	[2]

Note: Specific experimental data for the melting point, boiling point, and solubility of **2-Hydroxy Probenecid-d6** are not readily available in published literature. The properties of the parent compound, Probenecid, are provided for reference.

# **Metabolic Pathway of Probenecid**

Probenecid undergoes extensive metabolism in the liver. The primary metabolic pathways involve the oxidation of the alkyl side chains and glucuronide conjugation.[3][4] The formation of 2-Hydroxy Probenecid is a result of side-chain oxidation.[3]





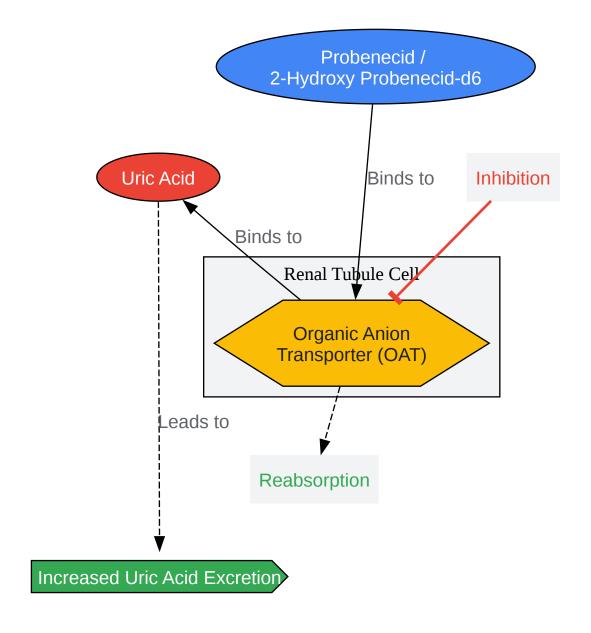
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Caption: Metabolic fate of Probenecid.

#### **Mechanism of Action**

The primary mechanism of action of Probenecid involves the inhibition of organic anion transporters (OATs), particularly OAT1 and OAT3, in the renal tubules.[5] This inhibition blocks the reabsorption of uric acid, leading to its increased excretion in the urine. While the specific mechanism of **2-Hydroxy Probenecid-d6** has not been extensively studied, it is presumed to exhibit a similar inhibitory effect on OATs.





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Caption: Mechanism of Probenecid's uricosuric effect.

# **Experimental Protocols**

Due to the lack of specific published protocols for **2-Hydroxy Probenecid-d6**, the following sections provide generalized methodologies for the synthesis and analysis of Probenecid and its metabolites, which can be adapted by researchers.

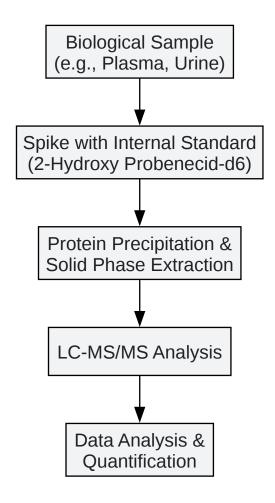
### **General Synthesis Approach**



The synthesis of Probenecid derivatives typically involves the reaction of 4-carboxybenzenesulfonamide with an appropriate di-n-propylamine derivative. For 2-Hydroxy Probenecid, a starting material containing a hydroxyl group on one of the propyl chains would be required. The introduction of deuterium would likely be achieved by using a deuterated starting material.

#### **Analytical Methodology**

The analysis of Probenecid and its metabolites in biological matrices is commonly performed using liquid chromatography-mass spectrometry (LC-MS).[6] **2-Hydroxy Probenecid-d6** is an ideal internal standard for such assays due to its similar chemical properties to the analyte and its distinct mass.



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Caption: General workflow for bioanalytical quantification.



A typical LC-MS/MS method would involve the following steps:[6]

- Sample Preparation: Protein precipitation of the biological sample (e.g., with acetonitrile) followed by solid-phase extraction to clean up the sample and concentrate the analyte and internal standard.
- Chromatographic Separation: Separation of the analyte from other matrix components using a C18 reversed-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.
- Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard would be monitored for quantification.

#### Conclusion

**2-Hydroxy Probenecid-d6** is a valuable research tool for studying the pharmacokinetics and metabolism of Probenecid. While specific physical and chemical data for this deuterated metabolite are not widely available, the information on its parent compound provides a strong foundation for its application in scientific research. The provided conceptual diagrams and generalized experimental protocols offer a starting point for researchers working with this compound. Further studies are warranted to fully characterize the properties and biological activity of **2-Hydroxy Probenecid-d6**.

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